molecular formula C21H20N2O3S2 B2882297 2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1008039-02-8

2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B2882297
CAS No.: 1008039-02-8
M. Wt: 412.52
InChI Key: CCWOLWAORPOSJY-UHFFFAOYSA-N
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Description

2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiophene ring, a sulfonyl group, a p-tolyl group, and a tetrahydroisoquinoline core, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the sulfonyl group: The thiophene ring is sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Coupling with p-tolyl group: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to attach the p-tolyl group to the tetrahydroisoquinoline core.

    Final assembly: The intermediate compounds are then combined under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides.

Scientific Research Applications

2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(thiophen-2-ylsulfonyl)-N-(phenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
  • 2-(furan-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
  • 2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Uniqueness

The uniqueness of 2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-8-10-18(11-9-15)22-21(24)19-13-16-5-2-3-6-17(16)14-23(19)28(25,26)20-7-4-12-27-20/h2-12,19H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWOLWAORPOSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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